2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
CAS No.: 1214085-79-6
Cat. No.: VC7810562
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214085-79-6 |
|---|---|
| Molecular Formula | C8H18Cl2N2O2 |
| Molecular Weight | 245.14 |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H |
| Standard InChI Key | PKNRKZSHJWXBRW-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1CCN(CC1)C.Cl.Cl |
| Canonical SMILES | CC(C(=O)O)N1CCN(CC1)C.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, reflecting its (R)-configuration at the chiral center, methyl-substituted piperazine ring, and dual hydrochloride groups . Its molecular formula is C₈H₁₈Cl₂N₂O₂, corresponding to a molecular weight of 245.14 g/mol . The dihydrochloride salt form increases polarity, making it more amenable to aqueous formulations compared to its free base counterpart.
Structural Characteristics
The compound’s structure comprises a six-membered piperazine ring with a methyl group at the 4-position and a propanoic acid side chain at the 2-position. The (R)-configuration at the chiral center influences its stereoselective interactions with biological targets. X-ray crystallography of related analogs reveals that the dihydrochloride salt formation induces distinct hydrogen-bonding networks, particularly between the protonated piperazine nitrogen atoms and chloride ions .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |
| Molecular Weight | 245.14 g/mol |
| Chirality | (R)-configuration at C2 |
| Salt Form | Dihydrochloride |
| Parent Compound CID | 28383701 |
Spectroscopic and Computational Data
The compound’s SMILES notation (C[C@H](C(=O)O)N1CCN(CC1)C.Cl.Cl) explicitly defines its stereochemistry and bonding arrangement . Computational models predict a dipole moment of 12.3 Debye, driven by the ionic interactions between the protonated piperazine and chloride ions. Infrared (IR) spectroscopy of analogous dihydrochloride salts shows characteristic peaks at 2500–2700 cm⁻¹ (N–H stretching of protonated amines) and 1700 cm⁻¹ (C=O stretching of the carboxylic acid) .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base form (<10 mg/mL) . Stability studies under accelerated conditions (40°C, 75% relative humidity) indicate no degradation over 30 days, suggesting robustness for pharmaceutical storage. The compound’s pKa values are estimated at 3.1 (carboxylic acid) and 9.4 (piperazine nitrogen), facilitating pH-dependent solubility profiles .
Crystallographic Insights
While single-crystal data for this specific compound remain unpublished, related dihydrochloride salts exhibit monoclinic crystal systems with space group P2₁. Key intermolecular interactions include:
-
N–H···Cl hydrogen bonds (2.8–3.1 Å) stabilizing the lattice
-
Cl···Cl van der Waals contacts (3.4 Å) contributing to packing efficiency
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis typically involves:
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